molecular formula C23H19N5O B2953075 3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893919-05-6

3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2953075
CAS RN: 893919-05-6
M. Wt: 381.439
InChI Key: VYECRVNQGXLSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that belongs to the class of triazolopyrimidines. Triazolopyrimidines are a group of heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring in their structure .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a triazolopyrimidine core with a dimethylphenyl group at the 3-position, and a naphthalen-1-ylmethyl group at the 6-position .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various reactions depending on the substituent groups and reaction conditions. They can undergo ring fission in warm alkaline solution or in dilute sulfuric acid . They can also dimerize in the presence of the cyanide ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some related compounds have been noted for their excellent thermal stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on synthesizing heterocyclic compounds from chalcones, including triazolo-pyrimidines, which exhibit significant antimicrobial activities. For instance, the synthesis of new heterocyclic compounds derived from chalcones has been achieved using various techniques, showing high antibacterial and antifungal activities. Compounds related to the chemical structure have been synthesized and tested against a range of bacterial strains, demonstrating potent antimicrobial properties (Hassan, H. M., et al., 2022; Kumar, R. P., et al., 2009).

Antitumor Activities

The synthesis of heterocyclic compounds from chalcones has also indicated promising antitumor activities. Certain synthesized compounds have shown very high activity against tumor cells, highlighting the potential of these molecules in cancer research and therapy (Hassan, H. M., et al., 2022).

Synthesis and Reactions

The reactions and synthesis of triazolopyrimidine derivatives have been extensively studied, leading to compounds with various biological activities. For example, the reaction of certain precursors with N,N-dimethylformamide dimethylacetal (DMFDMA) yielded compounds that were screened for their antimicrobial activities (Farghaly, T., 2008).

Heteroaromatization Studies

Studies on heteroaromatization with 4-Hydroxycoumarin resulted in the synthesis of novel pyrano[2,3-d]pyrimidines and triazolopyrimidines, among others, with antimicrobial activity being evaluated for the synthesized compounds (El-Agrody, A., et al., 2001).

Mechanism of Action

The mechanism of action of this compound is not known without additional information. Some triazolopyrimidines have been studied for their potential as c-Met inhibitors .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Triazolopyrimidines have been studied for their potential use in various applications, including as energetic materials and as potential c-Met inhibitors .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-15-10-11-19(12-16(15)2)28-22-21(25-26-28)23(29)27(14-24-22)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYECRVNQGXLSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.